Bis(4-bromo-3-nitrophenyl)(methyl)arsane is an organoarsenic compound characterized by its complex structure and notable chemical properties. It is classified under the category of organometallic compounds, specifically those containing arsenic. The compound is recognized for its potential applications in scientific research, particularly in studies related to toxicology and environmental chemistry.
The compound has been cataloged in various chemical databases, including PubChem and Pharos, which provide detailed information regarding its chemical properties, classifications, and safety data. Its Chemical Abstracts Service Registry Number (CAS RN) is 5449-91-2, facilitating its identification across scientific literature and regulatory documents .
The synthesis of Bis(4-bromo-3-nitrophenyl)(methyl)arsane typically involves the reaction of 4-bromo-3-nitrophenyl derivatives with methylarsine or related precursors. This process may include several steps such as nucleophilic substitution or coupling reactions.
The molecular structure of Bis(4-bromo-3-nitrophenyl)(methyl)arsane features two 4-bromo-3-nitrophenyl groups attached to a central methylarsane moiety. The presence of bromine and nitro groups contributes to its reactivity and potential applications in various chemical reactions.
C(C1=CC=C(C=C1Br)[N+](=O)[O])C(C2=CC=C(C=C2Br)[N+](=O)[O])As
.Bis(4-bromo-3-nitrophenyl)(methyl)arsane can participate in various chemical reactions typical for organoarsenic compounds:
Reactions involving this compound often require careful control of reaction conditions to prevent unwanted side reactions typical of organometallic chemistry.
The mechanism of action for Bis(4-bromo-3-nitrophenyl)(methyl)arsane primarily revolves around its interactions at the molecular level with biological systems or environmental matrices.
Research indicates that organoarsenic compounds can exhibit varying degrees of toxicity depending on their structure and substituents .
Relevant data regarding these properties can be sourced from chemical databases that provide experimental values .
Bis(4-bromo-3-nitrophenyl)(methyl)arsane has several scientific applications:
By understanding these aspects, researchers can better assess the implications of using Bis(4-bromo-3-nitrophenyl)(methyl)arsane in various scientific fields while considering safety and environmental factors.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0